molecular formula C23H19N3O5S2 B2935851 (E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 627039-18-3

(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2935851
CAS No.: 627039-18-3
M. Wt: 481.54
InChI Key: GITZCWSESIQZSR-KWQFDLEOSA-N
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Description

The compound (E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazolo[3,2-a]pyrimidine core substituted with:

  • A 7-methyl group and ethyl carboxylate at positions 7 and 6, respectively.
  • An (E)-3-(4-nitrophenyl)allylidene moiety at position 2, introducing strong electron-withdrawing effects via the nitro group.

Properties

IUPAC Name

ethyl (2E)-7-methyl-2-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S2/c1-3-31-22(28)19-14(2)24-23-25(20(19)17-8-5-13-32-17)21(27)18(33-23)7-4-6-15-9-11-16(12-10-15)26(29)30/h4-13,20H,3H2,1-2H3/b6-4+,18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITZCWSESIQZSR-KWQFDLEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo-pyrimidine derivatives that have garnered interest due to their potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N4O4S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This structure includes a thiazolo-pyrimidine core, which is known for its diverse biological activities.

Antibacterial Activity

Research has demonstrated that thiazolo-pyrimidine derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 0.004 mg/mL to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Escherichia coli .
  • Comparison with Antibiotics : Its antibacterial efficacy has been reported to exceed that of standard antibiotics like ampicillin and streptomycin by 10–50 fold .
BacteriaMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.0110.020
Staphylococcus aureus0.0150.030

Antifungal Activity

The antifungal properties of the compound also warrant attention:

  • Activity Spectrum : It has demonstrated good to excellent antifungal activity against various fungi, with MIC values in the range of 0.004–0.06 mg/mL .
  • Most Sensitive Strains : The most sensitive fungal strain identified was Trichoderma viride, while Aspergillus fumigatus showed higher resistance .

Anticancer Activity

Emerging studies suggest potential anticancer properties:

  • Cell Line Studies : Preliminary investigations on cell lines indicate that the compound may inhibit cancer cell proliferation, although specific IC50 values and detailed mechanisms are yet to be fully elucidated.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazolo-pyrimidine core significantly affect the biological activity of these compounds. The presence of electron-withdrawing groups, such as nitro groups, enhances antibacterial potency, while alkyl substitutions can modulate both antibacterial and antifungal activities .

Case Studies

  • Study on Antibacterial Efficacy :
    A study published in a peer-reviewed journal highlighted that compounds similar to (E)-ethyl 7-methyl... exhibited superior antibacterial properties compared to traditional antibiotics across multiple bacterial strains .
  • Antifungal Testing :
    Another study focused on a series of thiazolo-pyrimidine derivatives showed promising antifungal activity against clinical isolates of fungi, reinforcing the potential therapeutic applications of these compounds .

Scientific Research Applications

Based on the search results, information regarding the applications of the specific compound "(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" is limited. However, the search results do provide information on related compounds and their applications, which can help to infer potential applications of the target compound.

Thiazolo[3,2-a]pyrimidine derivatives have attracted significant attention due to their biological activities . These compounds have shown potential as:

  • Antitumor agents Thiazolo[3,2-a]pyrimidine derivatives have demonstrated potent inhibition activities against human colorectal adenocarcinoma and liver adenocarcinoma cell lines .
  • DNA cleavage agents and antineoplastics They have been reported to have excellent topoisomerase II inhibitory activity .
  • Positive allosteric modulators These compounds have been proposed as potent GluN2A-selective N-methyl- D-aspartate receptor positive allosteric modulators .
  • Enzyme inhibitors They are promising acetylcholinesterase (AChE) inhibitors .
  • Antimicrobial agents Thiazolo[3,2-a]pyrimidine derivatives can exhibit high antibacterial, antidiabetic, and antifungal activity .
  • Optical sensors: 4-(5-r-thiophene-2-yl)pyrimidine can be used to create sensors for nitroaromatic compounds, which can be used in law enforcement agencies, customs services, research laboratories, as well as in everyday life and agriculture .

Furthermore, a method has been developed for the synthesis of new derivatives of thiazolo[3,2-a]pyrimidin-3(2H)-ones, which are evaluated as active antitumor agents against human colorectal adenocarcinoma and liver adenocarcinoma cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Variations in Thiazolo[3,2-a]pyrimidine Derivatives
Compound (Reference) Position 2 Substituent Position 5 Substituent Key Features
Target Compound (E)-3-(4-nitrophenyl)allylidene Thiophen-2-yl Nitro group (strong EWG), thiophene (electron-rich), allylidene conjugation
Ethyl 2-(substituted benzylidene) [] Benzylidene derivatives 2,4-Dimethoxyphenyl Methoxy groups (electron-donating); antimicrobial activity tested
Ethyl 2-(2-fluorobenzylidene) [] 2-Fluorobenzylidene Phenyl Fluorine (moderate EWG); potential enhanced bioavailability
Ethyl 2-(2,4,6-trimethoxybenzylidene) [] 2,4,6-Trimethoxybenzylidene Phenyl Methoxy groups increase solubility; crystal structure resolved
Isobutyl 2-(indolin-3-ylidene) [] Indolin-3-ylidene Thiophen-2-yl Bulky substituent; possible impact on target binding

Key Observations:

  • Aromatic Systems : Thiophen-2-yl (target) vs. phenyl (analogs) may alter π-π stacking and hydrophobic interactions. Thiophene’s sulfur atom could engage in hydrogen bonding or sulfur-π interactions absent in phenyl derivatives .

Crystallographic and Conformational Analysis

Table 2: Crystallographic Data Comparison
Compound (Reference) Pyrimidine Ring Puckering Dihedral Angles (°) Hydrogen Bonding Patterns
Target Compound Not reported N/A Inferred: Nitro group may disrupt H-bonding
Ethyl 2-(2,4,6-trimethoxybenzylidene) [] Flattened boat conformation 80.94 (thiazole vs. benzene) C–H···O bonds form chains along c-axis
Ethyl 2-(2-fluorobenzylidene) [] Not reported N/A Fluorine may participate in weak H-bonds

Key Findings:

  • The flattened boat conformation observed in ’s analog suggests moderate flexibility, which may be altered in the target compound due to steric effects from the nitro group .
  • The allylidene moiety in the target compound could enhance planarity compared to bulkier indolin-3-ylidene substituents (), affecting packing efficiency and crystallinity .

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